molecular formula C6H7ClN4O2 B14016300 2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine CAS No. 5177-14-0

2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine

Cat. No.: B14016300
CAS No.: 5177-14-0
M. Wt: 202.60 g/mol
InChI Key: PXSQHPDRGYDOGZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine typically involves the chlorination of a pyrimidine ring followed by nitration and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Chloro-n,6-dimethyl-5-aminopyrimidin-4-amine .

Scientific Research Applications

2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5177-14-0

Molecular Formula

C6H7ClN4O2

Molecular Weight

202.60 g/mol

IUPAC Name

2-chloro-N,6-dimethyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C6H7ClN4O2/c1-3-4(11(12)13)5(8-2)10-6(7)9-3/h1-2H3,(H,8,9,10)

InChI Key

PXSQHPDRGYDOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)NC)[N+](=O)[O-]

Origin of Product

United States

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